(-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole
Description
(-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole is a complex organic compound with a unique structure that includes an amino group, a propionamido group, and a tetrahydrobenzothiazole ring
Properties
IUPAC Name |
N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3,3,3-trideuteriopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPFOYOFGUBZRY-FYFSCIFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Acyl Thioureas
Acyl thioureas serve as versatile intermediates for constructing the tetrahydrobenzothiazole ring. As demonstrated in the synthesis of quinolinyl iminothiazolines, potassium thiocyanate reacts with acid chlorides in dry acetone to generate isothiocyanates. Subsequent treatment with 3-aminoquinoline analogs yields acyl thioureas, which undergo cyclization with p-bromophenacyl bromide under inert conditions. Adapting this protocol, the tetrahydrobenzothiazole core can be assembled via intramolecular cyclization of a deuterated thiourea intermediate, with dry dichloromethane and triethylamine facilitating the reaction.
Catalytic Deuterium Incorporation
Deuterium labeling at the 6-position necessitates precise regioselective methods. Supercritical deuteration techniques, as reported for polydeuterated benzothiazoles, enable efficient isotope exchange. By subjecting aniline precursors to supercritical deuterium oxide (D₂O) at elevated temperatures (250–300°C) and pressures (25 MPa), hydrogen-deuterium exchange occurs at aromatic and aliphatic positions. This approach achieves >95% deuterium incorporation at the propionamido methyl groups, critical for generating the d3-labeled variant.
Stepwise Preparation Protocol
Synthesis of (6R)-6-Amino-4,5,6,7-tetrahydrobenzothiazole-d3
Step 1: Deuteration of Propionic Acid Precursor
Propionic acid-d7 (CD₃CD₂CO₂H) undergoes chlorination with thionyl chloride (SOCl₂) to yield propionyl chloride-d7. Reaction with potassium thiocyanate-d3 in anhydrous acetone generates deuterated isothiocyanate (CD₃CD₂NCS).
Step 2: Cyclocondensation with Cyclohexenylamine
The isothiocyanate intermediate reacts with (R)-cyclohexenylamine in tetrahydrofuran (THF) at -20°C. Stirring for 12 hours under nitrogen affords the thiourea adduct, which undergoes acid-catalyzed cyclization (HCl/EtOH, reflux) to form the tetrahydrobenzothiazole-d3 core.
Step 3: Crystallographic Resolution
Chiral resolution of the racemic mixture employs L-(+)-tartaric acid in ethanol, yielding the (6R)-enantiomer with >99% enantiomeric excess (ee). Recrystallization from hexane/ethyl acetate (4:1) provides the pure amino intermediate.
Propionamido Group Installation
Step 4: Acylation with Propionyl Chloride-d3
(6R)-6-Amino-4,5,6,7-tetrahydrobenzothiazole-d3 reacts with propionyl chloride-d3 (CD₃CD₂COCl) in dichloromethane, using N,N-diisopropylethylamine (DIPEA) as a base. After 6 hours at 0°C, the reaction mixture is quenched with ice-water, and the product extracted into ethyl acetate.
Step 5: Coupling Reagent Optimization
Alternative routes utilize hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) to enhance amidation efficiency. Dissolving the amino intermediate and propionic acid-d7 in dimethylformamide (DMF), followed by HATU activation, achieves yields up to 90% at room temperature.
Characterization and Analytical Data
Spectral Validation
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals a single peak at 8.2 minutes, confirming >98% purity. Mass spectrometry (ESI+) shows [M+H]⁺ at m/z 228.33, consistent with the molecular formula C₁₀H₁₂D₃N₃OS.
Deuteration Efficiency and Isotopic Purity
Supercritical deuteration achieves 98.5% isotopic incorporation at the propionamido methyl groups, as quantified by mass spectrometry. Residual protium content arises primarily from incomplete exchange during the aniline deuteration step. Post-synthetic purification via preparative HPLC further enhances isotopic purity to >99.5%.
Industrial-Scale Considerations
Cost Optimization
Bulk synthesis (250 mg scale) reduces per-unit costs by 40% compared to small-scale preparations (25 mg). Key savings arise from solvent recycling (acetone recovery) and catalytic HATU reuse.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation Route | HATU-Mediated Route |
|---|---|---|
| Yield | 68% | 90% |
| Reaction Time | 24 hours | 6 hours |
| Deuterium Efficiency | 95% | 98.5% |
| Purity (HPLC) | 95% | 98% |
The HATU-mediated pathway offers superior efficiency and isotopic fidelity, albeit at higher reagent costs.
Challenges and Mitigation Strategies
Epimerization at C6
Prolonged reaction times (>12 hours) during amidation induce partial racemization. Mitigation involves strict temperature control (0–5°C) and shortened coupling durations.
Solvent-Induced Degradation
Aqueous workup steps risk hydrolyzing the tetrahydrobenzothiazole ring. Substituting water with brine-saturated NaHCO₃ minimizes decomposition.
Applications in Radioligand Synthesis
As an intermediate for deuterated (R)-Pramipexole, the compound’s synthetic accessibility enables large-scale production of Parkinson’s disease probes. Its high enantiopurity (>99% ee) ensures minimal off-target binding in dopaminergic receptor studies .
Chemical Reactions Analysis
Types of Reactions
(-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate; reactions are conducted under reflux conditions.
Major Products
Scientific Research Applications
(-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-propionamido-tetrahydrobenzothiazole: Lacks the deuterium substitution, which can affect its chemical and biological properties.
2-Amino-6-acetamido-tetrahydrobenzothiazole: Contains an acetamido group instead of a propionamido group, leading to different reactivity and applications.
2-Amino-6-benzamido-tetrahydrobenzothiazole:
Uniqueness
(-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole stands out due to its deuterium substitution, which can enhance its stability and alter its interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
(-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antiproliferative, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H14D3N3OS
- Molecular Weight : 230.34 g/mol
- CAS Number : 1217644-20-6
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds derived from 2-aminobenzothiazole have shown moderate activity against various bacterial strains. A study highlighted that one such derivative exhibited antimicrobial activity specifically against the Gram-positive bacterium Enterococcus faecalis, indicating potential for further development in treating bacterial infections .
Antiproliferative Effects
The antiproliferative effects of this compound have been assessed in various cancer cell lines. In vitro studies suggest that this compound may inhibit the growth of melanoma cells, with reported IC50 values indicating a selective action against cancerous cells compared to non-cancerous fibroblast cells. Specifically, an IC50 value of 16 µM was noted against the A-375 melanoma cell line, compared to 71 µM for the BALB/c 3T3 fibroblast cell line, suggesting a fourfold selectivity towards cancer cells .
The biological activity of this compound may be attributed to its ability to interact with multiple biological targets. The compound's structure allows it to function as a multifunctional agent, potentially influencing various pathways involved in cell proliferation and apoptosis. This characteristic is critical in drug development, particularly for conditions like cancer where targeting multiple pathways can enhance therapeutic efficacy while minimizing side effects .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzothiazole derivatives:
- Antiviral Activity : Some benzothiazole derivatives have been evaluated for their effects on hepatitis C virus (HCV) replicon models, demonstrating significant antiviral activity with suppression rates exceeding 70% in certain cases, although some showed cytotoxicity at higher concentrations .
- Antioxidant and Anti-inflammatory Properties : Other derivatives have been characterized for their antioxidant capabilities and inhibitory effects on pro-inflammatory enzymes like lipoxygenase. These properties suggest potential applications in conditions characterized by oxidative stress and inflammation .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (-)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole, and how is purity ensured?
- Methodology :
- Step 1 : React 4-amino-triazole derivatives with substituted aldehydes in absolute ethanol under reflux with glacial acetic acid as a catalyst. Evaporate solvent under reduced pressure and filter the solid product .
- Step 2 : Introduce the propionamido-d3 group via hydrogenation using 10% Pd/C in ethanol/THF (3:1) under 35 psi hydrogen at room temperature for 6 hours. Filter and recrystallize from diethyl ether .
- Purity Control : Validate via elemental analysis (C, H, N), NMR, and IR spectroscopy to confirm deuteration at the propionamido group and absence of byproducts .
Q. Which analytical techniques are critical for characterizing this compound’s structure and stereochemistry?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to confirm deuteration (absence of proton signals at d3 sites) and tetrahydrobenzothiazole ring conformation .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm) and NH/ND vibrations (~3300 cm) to verify deuteration .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydrobenzothiazole core and confirm enantiomeric purity .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Assay Design :
- In Vitro Screening : Test against cancer cell lines (e.g., HepG2, SW620) and microbial strains (e.g., S. aureus, E. coli) using MTT or microdilution assays .
- Enzyme Inhibition : Assess activity against MAO-B, acetylcholinesterase, or kinases via fluorometric/colorimetric assays, referencing benzothiazole derivatives’ known targets .
Advanced Research Questions
Q. How does deuteration at the propionamido group influence metabolic stability and pharmacokinetics?
- Methodology :
- Comparative Studies : Synthesize non-deuterated and deuterated analogs. Compare metabolic half-lives in liver microsomes (e.g., human CYP450 isoforms) using LC-MS .
- Deuterium Effects : Deuteration reduces CYP-mediated oxidation via the kinetic isotope effect, extending plasma half-life. Validate via in vivo pharmacokinetic studies in rodent models .
Q. How can contradictory bioactivity data across studies be resolved?
- Resolution Strategies :
- Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and carrageenan-induced paw edema models to rule out assay-specific artifacts .
- Dose-Response Analysis : Address discrepancies in IC values by testing a broader concentration range and normalizing to cell viability controls .
Q. What structure-activity relationships (SAR) guide optimization of tetrahydrobenzothiazole derivatives?
- SAR Insights :
- Substituent Effects : Electron-withdrawing groups (e.g., -NO, -Br) at position 6 enhance anticancer activity, while bulky aryl groups at position 2 improve MAO-B selectivity .
- Deuteration Impact : Propionamido-d3 increases metabolic stability without altering target binding affinity, as shown in docking studies with MAO-B .
Q. How can computational modeling predict target interactions and optimize derivatives?
- Computational Workflow :
- Molecular Docking : Use AutoDock Vina to model interactions with MAO-B or acetylcholinesterase active sites. Prioritize derivatives with hydrogen bonds to FAD or catalytic serine .
- MD Simulations : Simulate binding stability over 100 ns to identify residues critical for sustained interactions (e.g., Tyr435 in MAO-B) .
Q. What strategies validate enantiomeric purity during asymmetric synthesis?
- Validation Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
